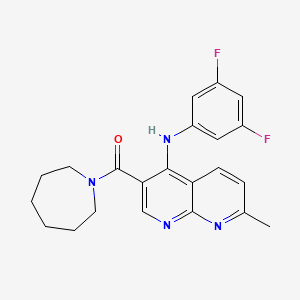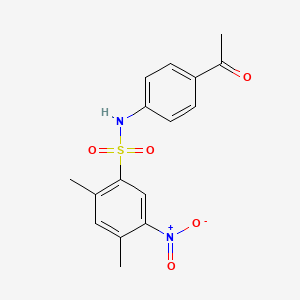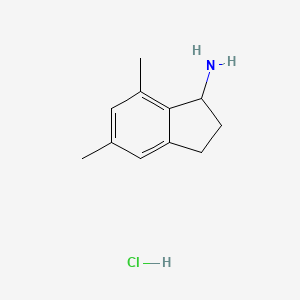![molecular formula C23H24ClN3O3S B2455537 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1052530-61-6](/img/structure/B2455537.png)
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3O3S and its molecular weight is 457.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanistic Studies and Kinetics
Research has explored the reaction mechanisms and kinetics involving chromene derivatives, similar to the compound . Davidson and Kaye (1991) studied the kinetics and mechanism of the reaction of 4-oxo-4H-chromene-2-carboxamides with dimethylamine, providing insights into the reaction pathways and structural influences on reaction rates (Davidson & Kaye, 1991).
Synthesis and Biological Evaluation
The compound's framework has been a precursor for developing new chemical entities with potential therapeutic effects. Deady et al. (2003) synthesized a series of carboxamide derivatives demonstrating potent cytotoxic activities against various cancer cell lines, showcasing the compound's relevance in medicinal chemistry (Deady et al., 2003).
Another study by Patel et al. (2012) reported the synthesis of thiazolidinone derivatives incorporating the chromene moiety. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating the compound's utility in discovering new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antimicrobial and Antifungal Activities
Raval, Naik, and Desai (2012) developed a microwave-assisted synthesis method for phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, including structures related to the compound of interest. These derivatives exhibited significant antibacterial and antifungal activities, contributing to the search for new antimicrobial compounds (Raval, Naik, & Desai, 2012).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting properties against steel, suggesting potential industrial applications of compounds within the same chemical family for protecting metals against corrosion (Hu et al., 2016).
Chemosensors for Cyanide Anions
Wang et al. (2015) synthesized coumarin benzothiazole derivatives capable of recognizing cyanide anions through a Michael addition reaction, indicating the use of structurally related compounds as chemosensors for environmental and analytical applications (Wang et al., 2015).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S.ClH/c1-15-8-6-11-19-20(15)24-23(30-19)26(13-7-12-25(2)3)21(27)17-14-16-9-4-5-10-18(16)29-22(17)28;/h4-6,8-11,14H,7,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUDAFYEQBWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)

![1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione](/img/structure/B2455458.png)


![(5-Bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2455462.png)
![3-(3,4-Dichlorophenyl)-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2455464.png)


![N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide](/img/structure/B2455467.png)



![N'-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)